1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-
Overview
Description
1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiol group at the 2-position and a m-tolyloxymethyl group at the 5-position. It is a white solid with a distinct odor and is soluble in common organic solvents such as ethanol and ethyl acetate .
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They selectively interact with nucleic acids, enzymes, and globular proteins .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can inhibit various enzymes and proteins that contribute to disease progression . The inhibition of these targets can lead to changes in cellular processes, potentially leading to the therapeutic effects of the compound.
Pharmacokinetics
Oxadiazole derivatives are known to have favorable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .
Result of Action
Given the broad spectrum of biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level, potentially leading to therapeutic outcomes .
Action Environment
It is known that the length of the carbon chain in certain 1,3,4-oxadiazole derivatives can significantly influence their antimicrobial effects , suggesting that structural modifications can impact the compound’s activity.
Preparation Methods
The synthesis of 1,3,4-oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The general synthetic route can be summarized as follows:
Reaction of Acylhydrazide with Carbon Disulfide: The acylhydrazide reacts with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcohol solvent like ethanol.
Cyclization and Acidification: The reaction mixture is then acidified, leading to the cyclization and formation of the oxadiazole ring.
Chemical Reactions Analysis
1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or other derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- can be compared with other similar compounds, such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound also contains a thiol group at the 2-position but has a phenyl group at the 5-position instead of a m-tolyloxymethyl group.
2-Mercapto-5-phenyl-1,3,4-oxadiazole: Similar to the above compound, it has a mercapto group and a phenyl group but lacks the m-tolyloxymethyl substitution.
The uniqueness of 1,3,4-oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-3-2-4-8(5-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXGWMZQIKEMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216364 | |
Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66178-72-1 | |
Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066178721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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